molecular formula C24H21N3O B2698252 6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-34-4

6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2698252
CAS No.: 637756-34-4
M. Wt: 367.452
InChI Key: WSMOFSVJAMBPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex molecular structure, which includes an indoloquinoxaline core and a 2-methylphenoxypropyl side chain.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline typically involves multiple steps, starting with the preparation of the indoloquinoxaline core. This core can be synthesized through a series of condensation reactions involving appropriate indole and quinoxaline precursors. The 2-methylphenoxypropyl side chain is then introduced via nucleophilic substitution reactions, often using alkyl halides as reagents.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced indoloquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential, particularly in the development of anticancer and antimicrobial agents.

    Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
  • 6-[3-(2-Isopropyl-5-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

Uniqueness

6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline is unique due to its specific side chain configuration, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

6-[3-(2-methylphenoxy)propyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c1-17-9-2-7-14-22(17)28-16-8-15-27-21-13-6-3-10-18(21)23-24(27)26-20-12-5-4-11-19(20)25-23/h2-7,9-14H,8,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMOFSVJAMBPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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